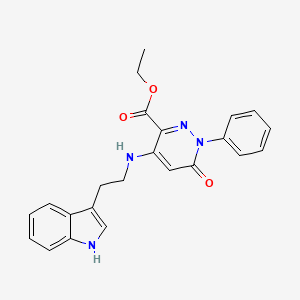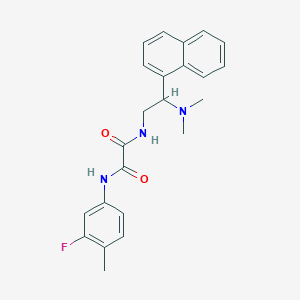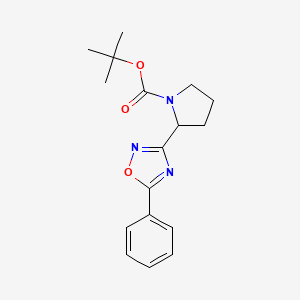
Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate” is likely to be a complex organic molecule. It contains several functional groups including a tert-butyl group, a phenyl group, a 1,2,4-oxadiazole ring, and a pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the pyrrolidine ring . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,4-oxadiazole ring and the phenyl group are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring and the pyrrolidine ring. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could potentially affect its electronic properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of novel bioactive 1,2,4-oxadiazole derivatives, including compounds structurally related to Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate, has been a focus of research due to their significant antitumor activities. Maftei et al. (2013) synthesized natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, showing promising antitumor activity toward a panel of cell lines in vitro (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013). This indicates the compound's potential in medicinal chemistry, especially in developing new antitumor agents.
Additionally, the study of compounds with the 1,2,4-oxadiazole moiety extends to the characterization of their crystal structure. Naveen et al. (2007) detailed the synthesis and X-ray diffraction studies of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, highlighting the importance of structural elucidation in understanding the compound's properties and applications (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Potential Applications
The research extends beyond the synthesis and structural analysis to explore the potential applications of these compounds.
Antitumor Activity : The aforementioned studies by Maftei et al. demonstrate the antitumor potential of 1,2,4-oxadiazole derivatives. The ability of these compounds to exhibit significant inhibitory activity against a range of tumor cell lines underscores their potential as frameworks for developing new anticancer drugs.
Material Science Applications : Beyond medicinal chemistry, derivatives of Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate have shown potential in materials science. For instance, the synthesis and evaluation of oxadiazole-containing compounds for their optical and electronic properties suggest their application in organic light-emitting diodes (OLEDs) and other electronic devices. Wang et al. (2001) discussed the synthesis and device performance of an oxadiazole-based hole-blocking material, indicating its utility in improving the efficiency of OLEDs (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)22-16(21)20-11-7-10-13(20)14-18-15(23-19-14)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLCYIMJCQQDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2617140.png)
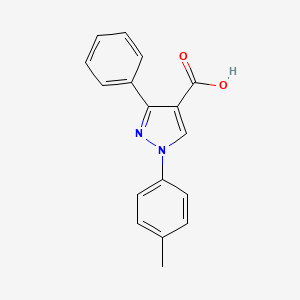
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)
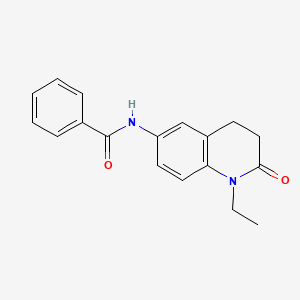
![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2617146.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
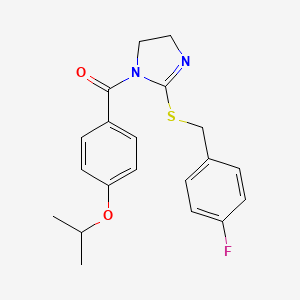
![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
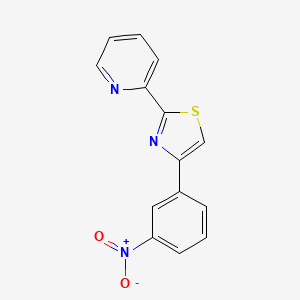
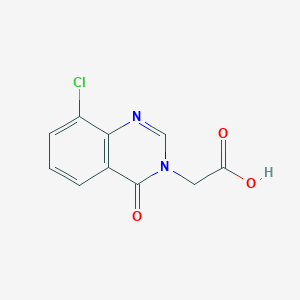
![2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2617158.png)
